molecular formula C16H20O7 B12006111 Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

Cat. No.: B12006111
M. Wt: 324.32 g/mol
InChI Key: XMDHUXBICPXDJY-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate is an organic compound with the molecular formula C16H20O7 It is a derivative of butanoic acid and contains a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate
  • 3,4,5-Trimethoxybenzoic acid derivatives
  • Ethyl 3,4,5-trimethoxybenzoylacetate

Uniqueness

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxybenzoyl group enhances its potential as a pharmacophore, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H20O7

Molecular Weight

324.32 g/mol

IUPAC Name

ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

InChI

InChI=1S/C16H20O7/c1-6-23-16(19)13(9(2)17)14(18)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3

InChI Key

XMDHUXBICPXDJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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